molecular formula C15H18N2O3 B1403935 tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate CAS No. 1407180-80-6

tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No. B1403935
M. Wt: 274.31 g/mol
InChI Key: DHEYNSSBJBBZSP-UHFFFAOYSA-N
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Description

Tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (TBPPC) is an organic compound derived from the pyrrolo[3,2-b]pyridine-1-carboxylic acid. It is a colorless solid that is soluble in polar organic solvents and has a melting point of 111-112°C. TBPPC has been used in various scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a chromophore in fluorescence studies.

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is involved in the synthesis of novel ADAs (adenosine deaminase) and IMPDH (inosine 5'-monophosphate dehydrogenase) inhibitors. This compound is used in the reactions with fluorinated 1,3-biselectrophiles to synthesize fluorinated pyrrolo[2,3-b]pyridines, a process that involves cleaving the tert-butyl protecting group with concentrated sulfuric acid and direct glycosylation of the products (Iaroshenko et al., 2009).

Large-Scale Preparation

  • The compound is used in the optimized large-scale synthesis of certain intermediates for nicotinic acetylcholine receptor agonists. This process is significant for its efficiency in synthesizing multihundred gram quantities of these intermediates, showcasing its potential in large-scale pharmaceutical applications (Jarugu et al., 2018).

Crystal Structure Analysis

  • Tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is also important in crystallography. It's utilized in synthesizing and characterizing compounds which are then analyzed using X-ray crystallographic analysis. This process aids in understanding the molecular and crystal structures of these compounds, which is crucial for the development of new pharmaceuticals and materials (Çolak et al., 2021).

Chemical Transformations

  • This compound is integral in various chemical transformations, such as its reaction with tributylvinyltin in the presence of Pd(PPh3)4-LiCl. These reactions lead to the formation of other significant chemical compounds, demonstrating its versatility in organic synthesis (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl 5-propanoylpyrrolo[3,2-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-5-13(18)11-6-7-12-10(16-11)8-9-17(12)14(19)20-15(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEYNSSBJBBZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856597
Record name tert-Butyl 5-propanoyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

CAS RN

1407180-80-6
Record name tert-Butyl 5-propanoyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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